Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 and a molecular weight of 300.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and drug development due to its versatile chemical properties .
Preparation Methods
The synthesis of Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate typically involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . It can also interact with receptors and other macromolecules, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Di-tert-Butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: This compound has a hydroxymethyl group instead of a methyl group, leading to different chemical properties and reactivity.
Di-tert-Butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific structure and the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity and stability .
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
ditert-butyl 2-methylpiperazine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7)10-16-8-9-17(15)12(19)21-14(4,5)6/h16H,8-10H2,1-7H3 |
InChI Key |
DZQBIJYYGJGBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.